6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
CAS No.: 885276-09-5
Cat. No.: VC3343585
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885276-09-5 |
|---|---|
| Molecular Formula | C8H5BrN2O |
| Molecular Weight | 225.04 g/mol |
| IUPAC Name | 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H |
| Standard InChI Key | DMNOTJNQPFQCNE-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1Br)C=O |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Br)C=O |
Introduction
Chemical Identity and Structure
Molecular Characteristics
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde features an imidazo[1,2-a]pyridine core structure with a bromine substituent at position 6 and a carbaldehyde (aldehyde) group at position 2. The compound's molecular formula is C₈H₅BrN₂O with a precise molecular weight of 225.04 g/mol . The structure combines the nitrogen-containing heterocyclic system with functional groups that provide potential reactivity for further chemical modifications.
Structural Features
The compound's architecture consists of a fused ring system where the imidazole and pyridine rings share an N-C bond. This fusion creates the characteristic imidazo[1,2-a]pyridine scaffold that serves as the backbone of this molecule. The bromine at position 6 of the pyridine ring and the carbaldehyde at position 2 of the imidazole ring provide specific chemical reactivity and potential interaction points for biological targets .
Identification Parameters
Registry Information and Identifiers
The compound is uniquely identified through several standard chemical identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 885276-09-5 |
| MDL Number | MFCD06739238 |
| InChI Key | DMNOTJNQPFQCNE-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1Br)C=O |
| DSSTOX Substance ID | DTXSID90651287 |
These identifiers ensure unambiguous referencing of the compound in chemical databases and literature .
Synonyms and Nomenclature
The compound is known by several synonyms in chemical databases and commercial catalogs:
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6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (IUPAC name)
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6-Bromo-imidazo[1,2-a]pyridine-2-carbaldehyde
Physical and Chemical Properties
Basic Properties
The physical and chemical properties of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde determine its behavior in various environments and its potential applications:
| Property | Value |
|---|---|
| Molecular Weight | 225.04 g/mol |
| LogP | 1.90930 |
| Polar Surface Area (PSA) | 34.37000 |
| Appearance | Not specified in sources |
| Boiling Point | Not available |
| Melting Point | Not available |
The calculated LogP value of 1.90930 suggests moderate lipophilicity, which may influence its membrane permeability in biological systems .
Applications in Research and Development
Synthetic Utility
The presence of both a halogen (bromine) and a reactive aldehyde group makes this compound particularly valuable in synthetic chemistry:
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The bromine at position 6 provides a site for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings)
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The aldehyde group at position 2 offers opportunities for various transformations including:
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Condensation reactions
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Reductive amination
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Wittig and related olefination reactions
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Aldol reactions and derivatives
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These characteristics make the compound a versatile intermediate for creating more complex molecules with potential biological activity.
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